molecular formula C17H16FN3O3 B3006862 2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034593-28-5

2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B3006862
CAS No.: 2034593-28-5
M. Wt: 329.331
InChI Key: UQMVRNKWZVXCFU-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several heterocyclic motifs, including a furan ring and a pyrazole ring, which are commonly found in bioactive molecules. These structural features are frequently associated with a range of pharmacological activities. Pyrazole derivatives, for instance, have been extensively studied and demonstrated notable antioxidant properties by effectively scavenging free radicals and inhibiting lipid peroxidation in cellular models . Furthermore, compounds containing the pyrazole core have shown promising antiproliferative activity in screenings against various human tumor cell lines, suggesting potential applications in oncology research . The fluorophenoxy moiety within its structure is a common pharmacophore that can influence the molecule's bioavailability and binding affinity to biological targets. This combination of functional groups makes 2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide a valuable scaffold for investigating new therapeutic agents, structure-activity relationships (SAR), and underlying biochemical mechanisms. It is supplied as a high-purity material strictly for use in non-clinical laboratory studies. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-13-5-1-2-6-15(13)24-12-17(22)19-11-14(16-7-3-10-23-16)21-9-4-8-20-21/h1-10,14H,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMVRNKWZVXCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule with a complex structure that includes various functional groups. Its potential biological activities make it a subject of interest in medicinal chemistry, particularly in the development of new therapeutic agents.

Molecular Structure and Properties

This compound features a fluoro-substituted phenoxy group , a furan ring , and a pyrazole derivative , contributing to its unique pharmacological profile. The molecular formula is C22H21FN6O3C_{22}H_{21}FN_6O_3, with a molecular weight of 436.4 g/mol . The presence of fluorine is expected to influence its biological activity due to its electronegativity and ability to engage in specific interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide. For instance, analogs containing pyrazole and furan structures have demonstrated significant cytotoxic effects against various cancer cell lines, including A375, HCT116, and HeLa cells. These compounds induced cell cycle arrest and apoptosis, correlating with increased levels of reactive oxygen species (ROS) within the cells .

Table 1: Biological Activity of Related Compounds

Compound NameIC50 (nM)Cancer Cell Lines TestedMechanism of Action
Compound St.90.25A375, H460CDK2 inhibition, ROS induction
Compound St.100.24HCT116, HeLaG2/M phase arrest, apoptosis
2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamideTBDTBDTBD

Antimicrobial Activity

The compound's structural components also suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against fungal pathogens like Fusarium oxysporum. Preliminary results indicated moderate antifungal activity, with some derivatives showing inhibition zones comparable to established antifungal agents .

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves multi-step procedures starting from commercially available materials. Key steps include:

  • Synthesis of 2-fluorophenol derivative : Achieved through fluorination.
  • Formation of the triazolopyridazine ring : Utilizing cyclization reactions.
  • Furan synthesis : Often derived from furfural or related aldehydes.
  • Final coupling reactions : Employing reagents such as EDCI/HOBt for optimal yields.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions at the molecular level with specific proteins or enzymes related to cancer progression or microbial resistance.

Case Studies

In one study focusing on pyrazole-containing compounds, researchers observed that modifications at the ortho position of the phenylamide ring significantly impacted biological activity. Compounds with electron-withdrawing groups like fluorine exhibited enhanced potency compared to those with hydrogen substituents . This suggests that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Weight Structural Differences Reported Applications Reference
2-(2-Chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide Chloro-fluorophenyl (vs. fluorophenoxy) 353.78 g/mol Chlorine and fluorine on phenyl ring; lacks ether linkage Structural analog for coordination chemistry
2-(Benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide Benzylthio (S-benzyl) group 341.4 g/mol Thioether group replaces phenoxy; similar furan-pyrazole backbone Unknown (synthetic intermediate)
N-(2,6-Dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(1H-pyrazol-1-ylmethyl)acetamide Dual pyrazole groups; dimethylphenyl 297.36 g/mol Dual pyrazole substitution; lacks fluorophenoxy and furan Agrochemical research (ligand design)
N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide Pyrrolotriazinone core; methoxyphenyl 355.39 g/mol Heterocyclic triazinone replaces furan-pyrazole; methoxy group GPR139 agonist (neurological disorders)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl; dihydropyrazole 373.26 g/mol Dihydropyrazole core; dichlorophenyl substitution Antimicrobial and ligand coordination studies

Key Structural and Functional Insights:

Furan and pyrazole moieties contribute to π-π stacking interactions, a feature shared with compounds like N-(2,6-dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(1H-pyrazol-1-ylmethyl)acetamide, which are used in ligand design .

Pharmacological Relevance: The dihydropyrazole core in ’s compound demonstrates antimicrobial activity, suggesting that the pyrazole group in the target molecule may confer similar properties . GPR139 agonists (e.g., ’s pyrrolotriazinone derivatives) highlight the importance of heterocyclic cores in neurological drug discovery, though the target compound’s furan-pyrazole system may target different pathways .

Synthetic Flexibility: The acetamide backbone allows modular substitution, as seen in ’s synthesis of dichlorophenyl derivatives via carbodiimide-mediated coupling . This suggests the target compound could be optimized for specific applications by modifying the phenoxy or pyrazole groups.

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